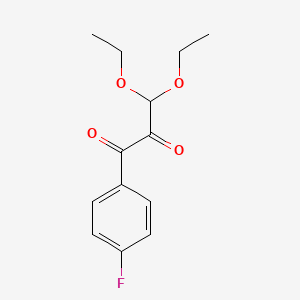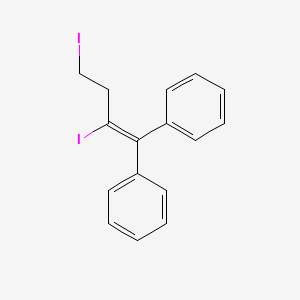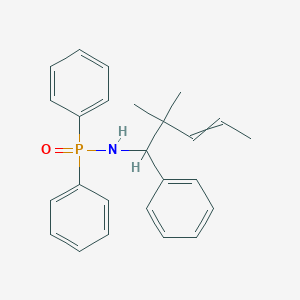
2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- is an organic compound with the molecular formula C15H24O2. This compound is characterized by the presence of a nonyne backbone with an ethenylidene group and an ethoxyethoxy substituent. The (4S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- can be achieved through various organic synthesis techniques. One common method involves the use of alkyne metathesis, where a nonyne precursor undergoes a reaction with an ethenylidene compound in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like Grubbs’ catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkyne metathesis reactors. The process would be optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified using techniques like distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, where nucleophiles like halides or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products
Oxidation: Formation of diols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also employed in studying reaction mechanisms and developing new catalytic processes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- involves its interaction with molecular targets through its reactive functional groups. The ethenylidene group can participate in cycloaddition reactions, forming cyclic compounds. The ethoxyethoxy group can undergo hydrolysis, releasing ethanol and forming a hydroxyl group. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nonyne: A simpler alkyne with a similar nonyne backbone but lacking the ethenylidene and ethoxyethoxy groups.
5-Ethenylidene-2-nonyne: Similar structure but without the ethoxyethoxy substituent.
4-(1-Ethoxyethoxy)-2-nonyne: Similar structure but without the ethenylidene group.
Uniqueness
2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- is unique due to the combination of its functional groups and stereochemistry. The presence of both the ethenylidene and ethoxyethoxy groups allows for diverse reactivity and potential applications in various fields. The (4S) stereochemistry adds another layer of specificity, making it a valuable compound for stereoselective synthesis and research.
Properties
CAS No. |
651020-92-7 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
InChI |
InChI=1S/C15H24O2/c1-6-10-12-14(8-3)15(11-7-2)17-13(5)16-9-4/h13,15H,3,6,9-10,12H2,1-2,4-5H3/t13?,15-/m0/s1 |
InChI Key |
QQDYFKMDUWWIJU-WUJWULDRSA-N |
Isomeric SMILES |
CCCCC(=C=C)[C@H](C#CC)OC(C)OCC |
Canonical SMILES |
CCCCC(=C=C)C(C#CC)OC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


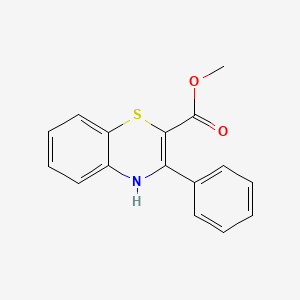
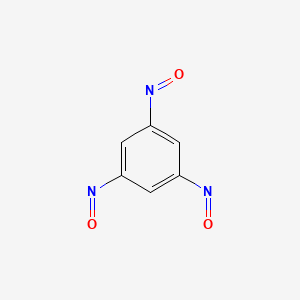
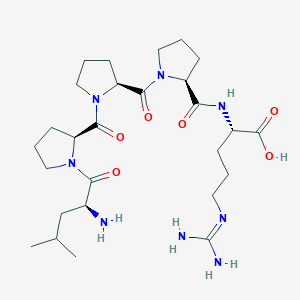
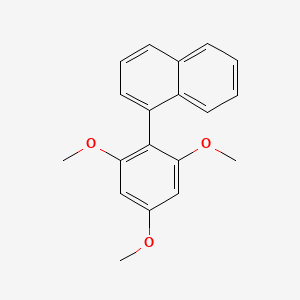

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine](/img/structure/B14216802.png)
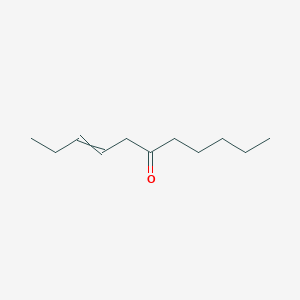
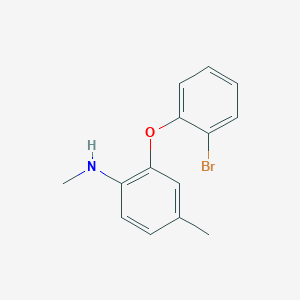
![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
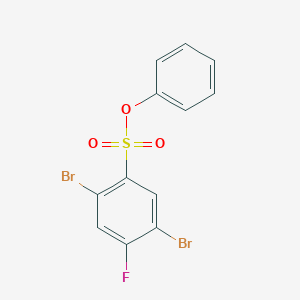
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
